molecular formula C26H19FN2S B388205 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine

3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine

Cat. No.: B388205
M. Wt: 410.5g/mol
InChI Key: FGPSORCVFUWKFJ-UHFFFAOYSA-N
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Description

3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a thioamide and a halogenated naphthalene derivative in the presence of a base to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine apart is its combination of a thiazole ring with a naphthalene moiety and a fluorophenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H19FN2S

Molecular Weight

410.5g/mol

IUPAC Name

3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C26H19FN2S/c27-23-12-14-24(15-13-23)28-26-29(17-19-6-2-1-3-7-19)25(18-30-26)22-11-10-20-8-4-5-9-21(20)16-22/h1-16,18H,17H2

InChI Key

FGPSORCVFUWKFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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